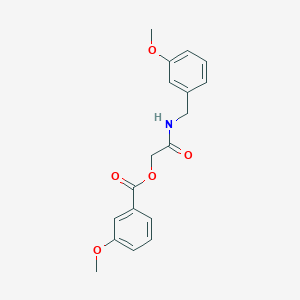

![molecular formula C23H20N2O3S3 B2413249 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896288-97-4](/img/structure/B2413249.png)

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several heterocyclic rings, including a benzo[d]thiazol-2-yl ring and a tetrahydrobenzo[b]thiophen-2-yl ring. These structures suggest that the compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a benzo[d]thiazol-2-yl group, a tetrahydrobenzo[b]thiophen-2-yl group, and a methylsulfonyl group attached to a benzamide core. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The benzo[d]thiazol-2-yl and tetrahydrobenzo[b]thiophen-2-yl groups could potentially participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple aromatic rings could contribute to its stability, while the various functional groups could influence its solubility, reactivity, and other properties .Scientific Research Applications

Molecular Characterization and Synthesis

Molecular Conformation and Supramolecular Aggregation Four closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, bearing different substituents on the benzamide ring, have been synthesized and structurally characterized. They exhibit molecular conformations with disordered six-membered rings and demonstrate various modes of supramolecular aggregation through π-π stacking interactions, C-H...π hydrogen bonds, and a combination of C-H...O and C-H...π hydrogen bonds, forming chains and complex sheets in their crystal structures (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactivity and Compound Synthesis

Heterocyclic Synthesis Using Thiophenylhydrazonoacetates Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and their reactivity with various nitrogen nucleophiles was investigated. This process yields a variety of heterocyclic derivatives, showcasing the versatile chemical reactivity and potential for creating complex molecular structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Applications in Biological Research and Medicine

Antimalarial and Antiviral Properties A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to the synthesis of compounds with potential antimalarial and antiviral properties. These compounds exhibited promising in vitro antimalarial activity and theoretical calculations suggested a high tendency of electron transfer, contributing to their biological activity. Molecular docking studies further indicated their potential effectiveness against specific protein targets related to malaria and COVID-19 (Fahim & Ismael, 2021).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S3/c1-31(27,28)15-8-6-7-14(13-15)21(26)25-23-20(16-9-2-4-11-18(16)29-23)22-24-17-10-3-5-12-19(17)30-22/h3,5-8,10,12-13H,2,4,9,11H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUNHJAWKRYRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

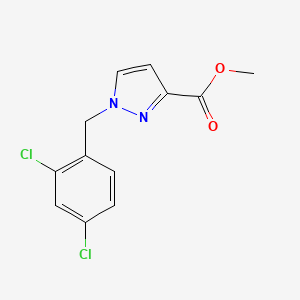

![N-(5-chloro-2-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2413166.png)

![N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2413170.png)

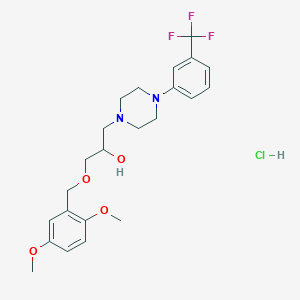

![(6-Chloro-4-{[4-(propan-2-yloxy)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2413171.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2413173.png)

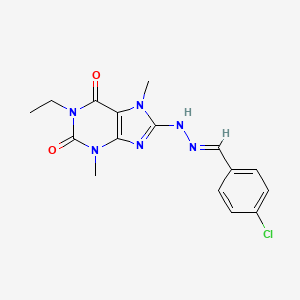

![2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2413176.png)

![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413180.png)

![(2S)-3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-methoxy-2H-furan-5-one](/img/structure/B2413184.png)

![(S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B2413186.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2413187.png)